

Application Notes and Protocols: Rhodamine 800 as a Tracer for Flow Cytometry

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Compound of Interest

Compound Name: Rhodamine 800

Cat. No.: B170763

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Introduction

Rhodamine 800 is a near-infrared fluorescent dye with utility in a range of biological applications. Its spectral properties, including an excitation maximum around 682 nm and an emission maximum near 704 nm, make it well-suited for flow cytometry, minimizing interference from cellular autofluorescence.^[1] This document provides detailed application notes and protocols for the use of **Rhodamine 800** as a tracer in flow cytometry, with a focus on mitochondrial labeling, cell tracking, and multidrug resistance protein activity assessment.

Properties of Rhodamine 800

Rhodamine 800 is a cell-permeable cationic dye that primarily accumulates in mitochondria due to the mitochondrial membrane potential. This property allows for the assessment of mitochondrial health and function. At appropriate concentrations, it exhibits low cytotoxicity, making it suitable for live-cell imaging and analysis.^{[1][2]}

Property	Value	Reference
Molecular Weight	495.95 g/mol	--INVALID-LINK--
Excitation Maximum	~682 nm	[1]
Emission Maximum	~704 nm	[1]
Solubility	Soluble in DMSO and ethanol	--INVALID-LINK--
Form	Powder	--INVALID-LINK--

Applications in Flow Cytometry

Mitochondrial Staining and Health Assessment

Rhodamine 800's accumulation in mitochondria is dependent on the mitochondrial membrane potential. A decrease in fluorescence intensity can indicate mitochondrial depolarization, a hallmark of cellular stress and apoptosis.

Cell Proliferation and Tracking

As a fluorescent tracer, **Rhodamine 800** can be used to monitor cell proliferation through dye dilution. Upon cell division, the dye is distributed equally between daughter cells, leading to a halving of fluorescence intensity with each generation. This allows for the tracking of cell division cycles over time.

P-glycoprotein (Pgp) Efflux Assay

Rhodamine 800 is a substrate for the P-glycoprotein (Pgp) efflux pump, a key mediator of multidrug resistance in cancer cells. By measuring the retention or efflux of **Rhodamine 800**, the activity of Pgp can be quantified, providing insights into drug resistance mechanisms and the efficacy of Pgp inhibitors.

Experimental Protocols

Reagent Preparation

Rhodamine 800 Stock Solution (1-10 mM)

- Dissolve the required amount of **Rhodamine 800** powder in high-quality, anhydrous dimethyl sulfoxide (DMSO). For example, to prepare a 5 mM stock solution, dissolve 1 mg of **Rhodamine 800** in 525 μL of DMSO.
- Vortex thoroughly to ensure complete dissolution.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the stock solution at -20°C , protected from light.

Rhodamine 800 Working Solution (1-20 μM)

- On the day of the experiment, thaw an aliquot of the **Rhodamine 800** stock solution.
- Dilute the stock solution to the desired final concentration in a suitable buffer, such as serum-free cell culture medium, Phosphate-Buffered Saline (PBS), or Hank's Balanced Salt Solution (HBSS).
- The optimal working concentration should be determined empirically for each cell type and application but typically falls within the 1-20 μM range.

Protocol 1: General Staining for Flow Cytometry

This protocol provides a general procedure for staining both suspension and adherent cells with **Rhodamine 800**.

Materials:

- Cells of interest (suspension or adherent)
- Complete cell culture medium
- **Rhodamine 800** working solution (1-20 μM)
- PBS or other suitable wash buffer
- Flow cytometry tubes

Procedure for Suspension Cells:

- Harvest cells and centrifuge at 1000 x g for 3-5 minutes.
- Discard the supernatant and wash the cells twice with PBS.
- Resuspend the cell pellet in the **Rhodamine 800** working solution at a density of 1×10^6 cells/mL.
- Incubate for 5-30 minutes at room temperature, protected from light. The optimal incubation time may vary depending on the cell type.
- After incubation, centrifuge the cells at 400 x g for 3-4 minutes and discard the supernatant.
- Wash the cells twice with PBS.
- Resuspend the final cell pellet in an appropriate buffer for flow cytometry analysis.

Procedure for Adherent Cells:

- Grow adherent cells to the desired confluency in a culture vessel.
- Remove the culture medium and wash the cells twice with PBS.
- Add the **Rhodamine 800** working solution to the cells, ensuring the entire surface is covered.
- Incubate for 30-60 minutes at room temperature, protected from light.
- Remove the staining solution and wash the cells twice with the complete culture medium.
- Harvest the cells using a gentle dissociation reagent (e.g., trypsin-EDTA).
- Wash the cells with PBS and resuspend in an appropriate buffer for flow cytometry.

Flow Cytometry Analysis:

- Excitation: Use a laser line that is close to the excitation maximum of **Rhodamine 800** (~682 nm). Common options include the 633 nm (Helium-Neon) or 640 nm (red diode) laser.

- Emission: Detect the fluorescence signal using a bandpass filter appropriate for the emission maximum of **Rhodamine 800** (~704 nm). A 710/50 nm or similar bandpass filter is a good starting point.
- Controls:
 - Unstained Cells: To set the baseline fluorescence and adjust forward and side scatter parameters.
 - Single-Stained Compensation Controls: If performing multicolor analysis, prepare single-stained samples for each fluorophore to set up the compensation matrix.

Caption: General workflow for staining cells with **Rhodamine 800** for flow cytometry.

Protocol 2: Cell Proliferation Assay by Dye Dilution

This protocol outlines the use of **Rhodamine 800** to track cell proliferation.

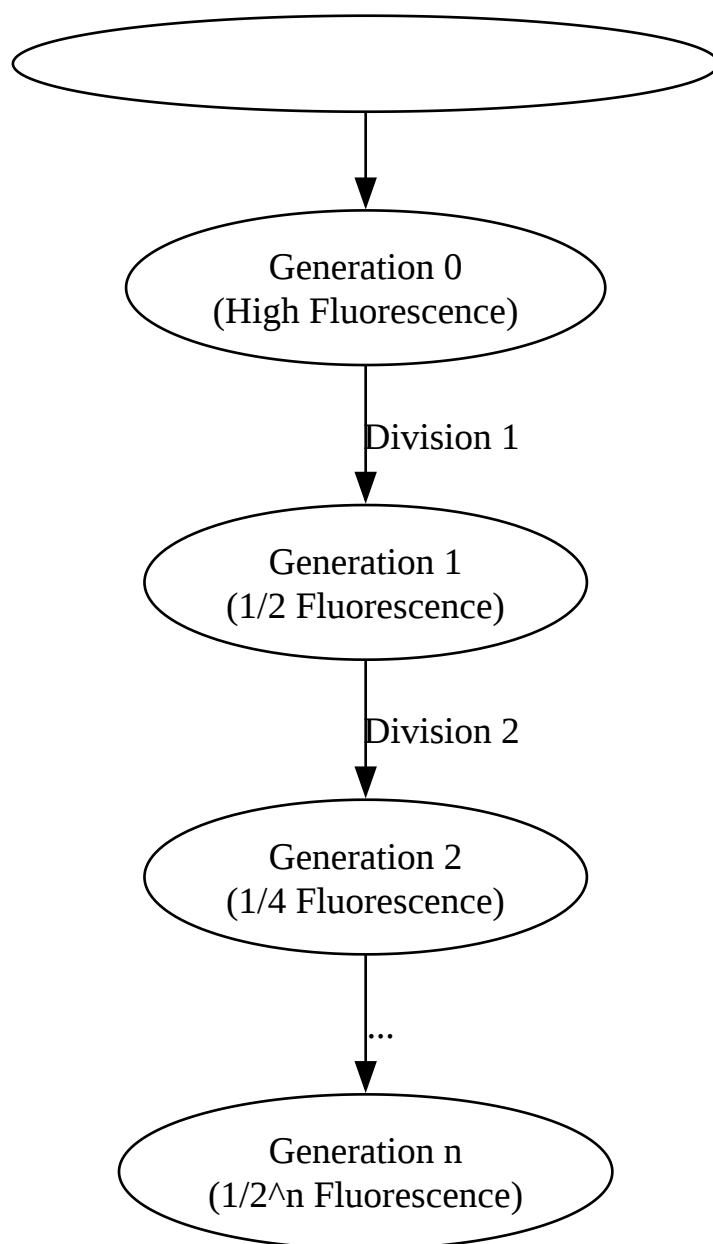
Materials:

- Cells of interest
- **Rhodamine 800** working solution (a higher concentration, e.g., 5-10 μ M, may be needed for bright initial staining)
- Complete cell culture medium
- Stimulating agent (if applicable)
- Flow cytometry tubes

Procedure:

- Follow the general staining protocol (Protocol 1) to label the cells with **Rhodamine 800**. It is crucial to achieve a bright and uniform initial staining to resolve multiple generations. Titrate the initial staining concentration to optimize this.
- After the final wash, resuspend the cells in a complete culture medium.

- Reserve an aliquot of the stained, unstimulated cells as the "Generation 0" control.
- Plate the remaining cells under the desired culture conditions, with or without a proliferation stimulus.
- Culture the cells for the desired period, allowing for cell division to occur.
- At each time point of interest, harvest the cells (including the Generation 0 control).
- Analyze the cells by flow cytometry. Each successive generation of cells will exhibit approximately half the fluorescence intensity of the preceding generation.



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Caption: Mechanism of P-glycoprotein mediated efflux of **Rhodamine 800**.

Quantitative Data Summary

Parameter	Cell Type	Concentration	Incubation Time	Observation	Reference
Working Concentration	General	1-20 μ M	5-60 min	Effective for mitochondrial staining.	
Stock Solution	N/A	1-10 mM in DMSO	N/A	Standard preparation for long-term storage.	--INVALID-LINK--
Pgp Efflux Assay	MCF7R cells	5.25 μ M (Rhodamine 123)	30 min	Used to determine IC50 of Pgp inhibitors.	--INVALID-LINK--

Troubleshooting

- Weak Signal:
 - Increase the concentration of the **Rhodamine 800** working solution.
 - Increase the incubation time.
 - Ensure the correct laser and filter combination is being used.
- High Background:
 - Decrease the concentration of the **Rhodamine 800** working solution.
 - Ensure thorough washing of the cells after staining.
- High Cytotoxicity:
 - Decrease the concentration and/or incubation time.
 - Confirm the viability of cells before and after staining using a viability dye (e.g., Propidium Iodide or 7-AAD).

Safety Precautions

Rhodamine 800 is intended for research use only. Standard laboratory safety practices should be followed, including wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses. Handle DMSO with care as it can facilitate the absorption of substances through the skin. Dispose of waste according to institutional guidelines.

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References

- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
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